molecular formula C23H16ClF2N3O3 B4292289 METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE

METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE

Cat. No.: B4292289
M. Wt: 455.8 g/mol
InChI Key: AEBYVBCAWZMUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a phthalazinyl moiety, a benzoate ester, and a chloro(difluoro)methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE typically involves multiple steps. One common method involves the reaction of a phthalazinone derivative with a chloro(difluoro)methoxyphenylamine under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The intermediate product is then reacted with methyl 4-chlorobenzoate in the presence of a suitable catalyst, such as palladium, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phthalazinyl moiety, in particular, distinguishes it from simpler benzoate esters and contributes to its potential as a versatile compound in various applications.

Properties

IUPAC Name

methyl 4-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2N3O3/c1-31-22(30)15-8-6-14(7-9-15)20-18-4-2-3-5-19(18)21(29-28-20)27-16-10-12-17(13-11-16)32-23(24,25)26/h2-13H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBYVBCAWZMUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.